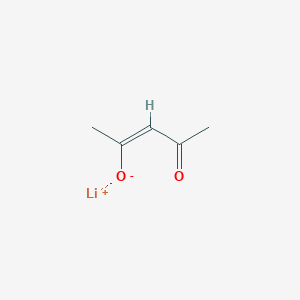
2,4-戊二酮锂
概览
描述
Lithium 2,4-pentanedionate, also known as lithium acetylacetonate or Li-acac, is a compound that has been studied for its unique properties and potential applications in various fields. The compound is characterized by the presence of lithium ions coordinated to the oxygen atoms of the acetylacetonate ligand.
Synthesis Analysis
The synthesis of lithium 2,4-pentanedionate is not directly described in the provided papers. However, similar lithium compounds, such as lithium propanoate and pentanoate, have been synthesized and characterized using techniques like single crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) . These methods could potentially be applied to the synthesis and analysis of lithium 2,4-pentanedionate.
Molecular Structure Analysis
The molecular structure of lithium 2,4-pentanedionate has been investigated using polarized infrared (IR) reflection spectra of single crystals. The use of isotopic replacement with 6Li and 7Li has allowed for the identification of bands related to the vibrations of lithium ions within the compound. The Li-O coordination polyhedra in the compound exhibit different degrees of distortion, which is reflected in the specific spectroscopic behavior of each polyhedron .
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to lithium 2,4-pentanedionate, they do offer insights into the reactivity of related lithium compounds. For instance, lithium pentacyanocobaltate coordination polymers have been shown to react reversibly with O2, indicating that lithium compounds can engage in significant chemical interactions . This suggests that lithium 2,4-pentanedionate may also participate in interesting chemical reactions, although further research would be needed to confirm this.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium 2,4-pentanedionate can be inferred from the studies on similar lithium compounds. For example, lithium propanoate and pentanoate exhibit solid-to-solid transitions and melting points that have been thoroughly characterized using DSC and XRD . The IR spectroscopy and impedance spectroscopies have also been employed to better understand the solid phases of these compounds . These techniques could be used to determine the physical and chemical properties of lithium 2,4-pentanedionate, such as phase transitions, melting points, and electrical properties.
科研应用
红外光谱和分子结构
在光谱学领域,特别是使用红外光谱,已经探索了2,4-戊二酮锂(Li-acac)。Funck等人(1977)利用Li-acac晶体的偏振红外反射光谱来识别与锂离子振动相关的带。在这项研究中,6Li/7Li同位素替代技术的使用是至关重要的,从而深入了解了这些化合物中LiO4配位多面体的特定光谱行为(Funck, Jungermann, & Klee, 1977)。
互变异构平衡的调制
Pocker和Spyridis(2002)研究了2,4-戊二酮锂对互变异构形式的影响。他们发现,包括过氯酸锂-乙醚(LPDE)在内的浓盐溶液可以显著影响乙酰丙酮中的酮-烯醇比例,这一发现揭示了在非水溶液中理解分子相互作用的重要意义(Pocker & Spyridis, 2002)。
溶胶-凝胶合成应用
Prasada Rao等人(1998)探讨了2,4-戊二酮锂在溶胶-凝胶合成锂铌酸盐粉末和薄膜等材料中的应用。他们强调了使用2,4-戊二酮锂作为锂源的优势,因为与其他前体相比,它对湿度的敏感性较低,并且在某些溶剂中溶解,从而推动了材料合成方面的创新(Prasada Rao, Paik, & Komarneni, 1998)。
层状锂锌磷酸盐水合物的合成
Bensalem(2001)研究了使用2,4-戊二酮锂合成新的层状锂锌磷酸盐水合物。该研究涉及在特定条件下将锌2,4-戊二酮酸与磷酸和氢氧化锂反应,有助于推动固态化学和材料科学的进步(Bensalem, 2001)。
立体化学中的锂盐
Hall、Gilchrist和Collum(1991)探讨了锂盐,包括2,4-戊二酮锂,对酮烯醇化学异构化的影响。这项研究为烯醇酸盐形成的选择性提供了见解,极大地促进了有机化学领域的发展,并加深了对锂在立体化学过程中的作用的理解(Hall, Gilchrist, & Collum, 1991)。
Safety And Hazards
未来方向
性质
IUPAC Name |
lithium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium acetylacetonate | |
CAS RN |
18115-70-3 | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
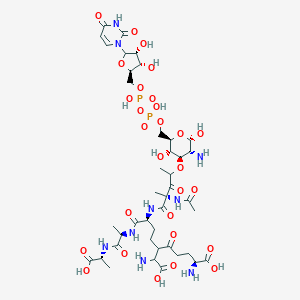
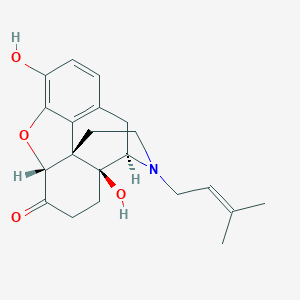
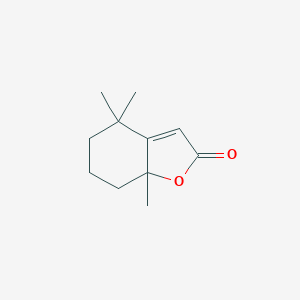
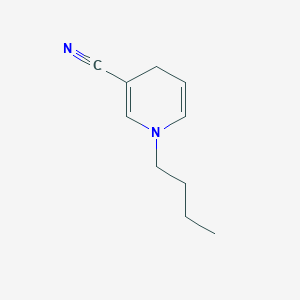

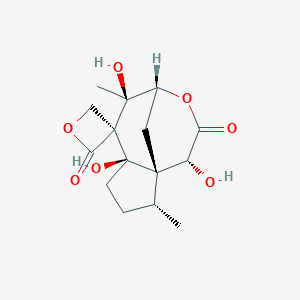


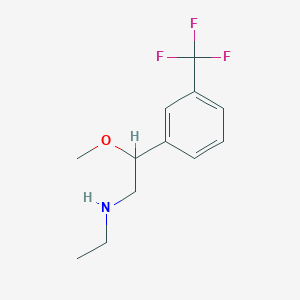
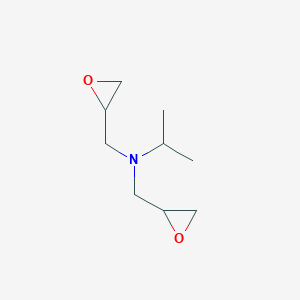
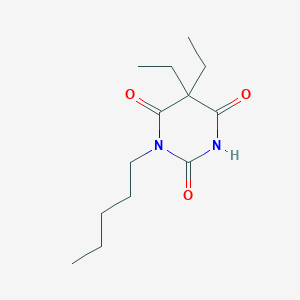
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
